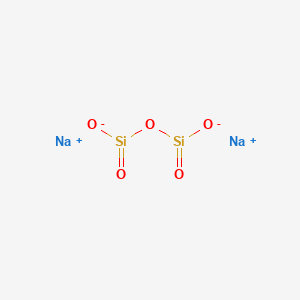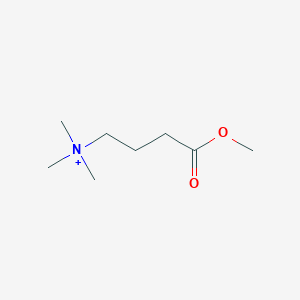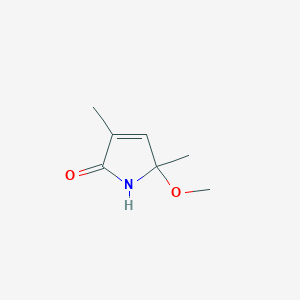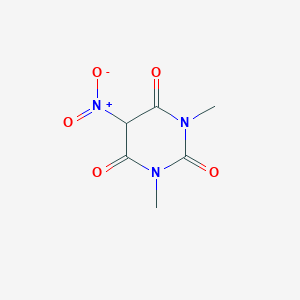
1,3-Dimethyl-5-nitrobarbituric acid
概要
説明
1,3-Dimethyl-5-nitrobarbituric acid: is a heterocyclic organic compound that belongs to the pyrimidine family It is characterized by the presence of a pyrimidine ring substituted with two methyl groups at positions 1 and 3, a nitro group at position 5, and three keto groups at positions 2, 4, and 6
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5-nitrobarbituric acid typically involves the nitration of 1,3-dimethyluracil. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The nitration process introduces the nitro group at the 5-position of the pyrimidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the nitration process.
化学反応の分析
Types of Reactions
1,3-Dimethyl-5-nitrobarbituric acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles, such as amines or thiols.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Amines, thiols, appropriate solvents (e.g., ethanol, methanol).
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: 1,3-Dimethyl-5-aminopyrimidine-2,4,6(1H,3H,5H)-trione.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Oxidation: 1,3-Dicarboxy-5-nitropyrimidine-2,4,6(1H,3H,5H)-trione.
科学的研究の応用
1,3-Dimethyl-5-nitrobarbituric acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly as inhibitors of enzymes involved in nucleotide metabolism.
Materials Science: The compound is explored for its use in the synthesis of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a model compound for studying the interactions of pyrimidine derivatives with biological macromolecules, such as DNA and proteins.
作用機序
The mechanism of action of 1,3-Dimethyl-5-nitrobarbituric acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of enzymes by binding to the active site and blocking substrate access. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules.
類似化合物との比較
Similar Compounds
1,3-Dimethyluracil: Lacks the nitro group at the 5-position.
5-Nitro-2,4,6-trioxo-1,3-dihydropyrimidine: Lacks the methyl groups at positions 1 and 3.
1,3-Dimethyl-5-aminopyrimidine-2,4,6(1H,3H,5H)-trione: Contains an amino group instead of a nitro group at the 5-position.
Uniqueness
1,3-Dimethyl-5-nitrobarbituric acid is unique due to the presence of both methyl and nitro groups, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile compound for various chemical transformations and applications.
特性
IUPAC Name |
1,3-dimethyl-5-nitro-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O5/c1-7-4(10)3(9(13)14)5(11)8(2)6(7)12/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNHVEFLJGTPDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(C(=O)N(C1=O)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382946 | |
| Record name | 1,3-Dimethyl-5-nitropyrimidine-2,4,6(1H,3H,5H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14305-99-8 | |
| Record name | 1,3-Dimethyl-5-nitropyrimidine-2,4,6(1H,3H,5H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


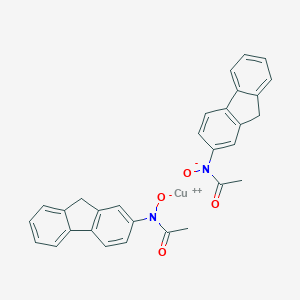
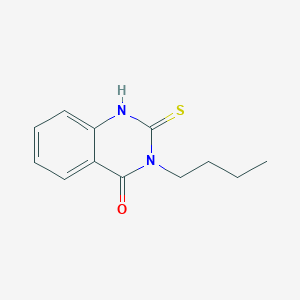
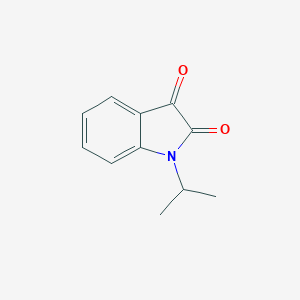
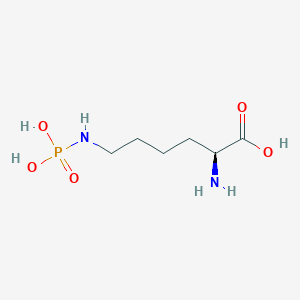
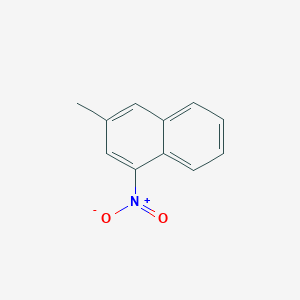
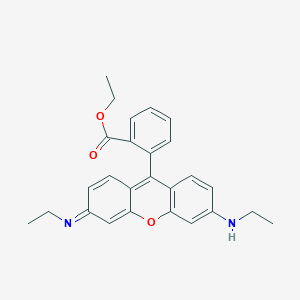
![1-[2-[Ethyl[4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]ethyl]pyridinium chloride](/img/structure/B77284.png)

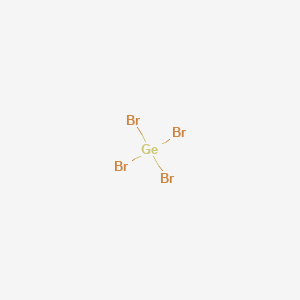
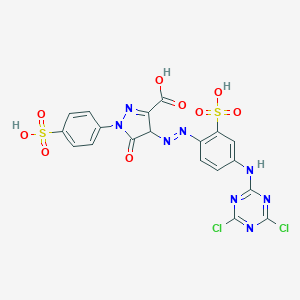
![(1R,13R)-9-Methoxy-7,11,17,19,23-pentaoxahexacyclo[11.10.0.02,10.04,8.014,22.016,20]tricosa-2(10),3,5,8,14,16(20),21-heptaene](/img/structure/B77291.png)
